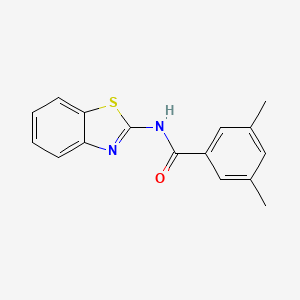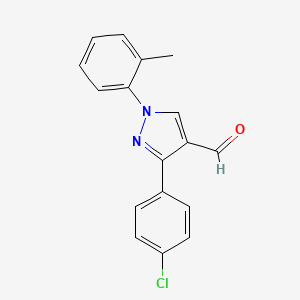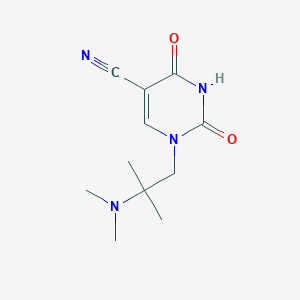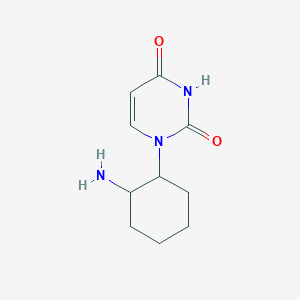
1-(2-aminocyclohexyl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminocyclohexyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a pyrimidine ring fused with a cyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminocyclohexyl)pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminocyclohexanone with urea in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions: 1-(2-Aminocyclohexyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
1-(2-Aminocyclohexyl)pyrimidine-2,4(1H,3H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of 1-(2-aminocyclohexyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
類似化合物との比較
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrrolo[2,3-d]pyrimidine: Exhibits potent kinase inhibition and apoptosis induction.
Uniqueness: 1-(2-Aminocyclohexyl)pyrimidine-2,4(1H,3H)-dione stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its cyclohexyl group provides additional steric and electronic properties that differentiate it from other pyrimidine derivatives.
特性
分子式 |
C10H15N3O2 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
1-(2-aminocyclohexyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O2/c11-7-3-1-2-4-8(7)13-6-5-9(14)12-10(13)15/h5-8H,1-4,11H2,(H,12,14,15) |
InChIキー |
NQDZFDXEBPCXRS-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)N)N2C=CC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


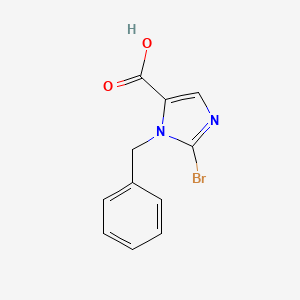
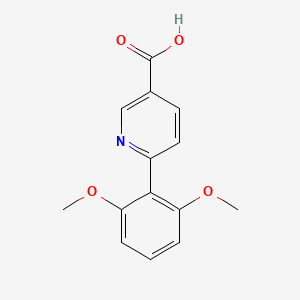
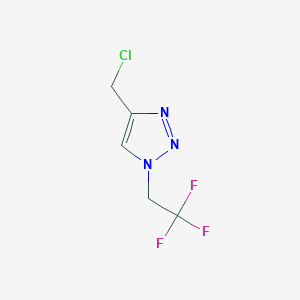
![1,3-Dimethyl-1,4,4a,5,6,7,7a,8-octahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylic acid](/img/structure/B14865661.png)
![2-[(8S,9R)-9-hydroxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl 3-methylbut-2-enoate](/img/structure/B14865680.png)
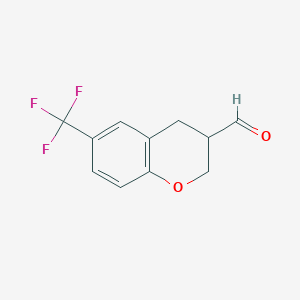
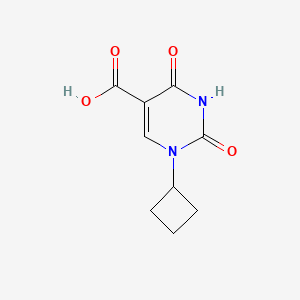
![2-Bromo-6,8-dioxaspiro[3.5]nonan-7-one](/img/structure/B14865697.png)
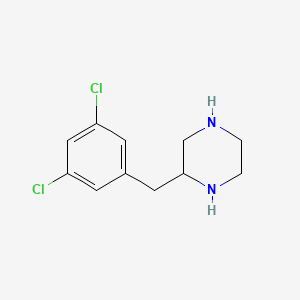
![(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;dihydrochloride](/img/structure/B14865705.png)
![[(2S)-2-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B14865709.png)
